2,4-Dimethyl-6-nitroaniline

Catalog No.
S749701
CAS No.
1635-84-3
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-6-nitroaniline

CAS Number

1635-84-3

Product Name

2,4-Dimethyl-6-nitroaniline

IUPAC Name

2,4-dimethyl-6-nitroaniline

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,9H2,1-2H3

InChI Key

VSRYYONYIUUFFY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C

Synonyms

4-Amino-5-nitro-m-xylene; 6-Nitro-2,4-xylidine; NSC 9816; 6-Nitro- 2,4-Xylidine

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C

The exact mass of the compound 2,4-Dimethyl-6-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9816. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethyl-6-nitroaniline (CAS 1635-84-3), also known as 4,6-dimethyl-2-nitroaniline, is a highly substituted, sterically hindered aromatic amine. Unlike many simpler liquid anilines, it is a stable crystalline solid at room temperature, which significantly enhances its shelf-life and handling safety during industrial scale-up [1]. The compound features a specific 2,4-dimethyl and 6-nitro substitution pattern that dictates its distinct electron density and steric profile. In procurement and material selection, it is primarily sourced as a specialized building block for complex heterocyclic synthesis (such as benzimidazoles), a diazonium precursor for advanced azo dyes, and a highly precise non-aqueous acidity indicator for moisture-sensitive adhesive formulations [2].

Generic substitution with less substituted analogs, such as 2-methyl-6-nitroaniline or unsubstituted 2-nitroaniline, fails in both chemical synthesis and formulation applications. In pharmaceutical and dye synthesis, the dual methyl groups at the 2 and 4 positions provide essential steric bulk and lipophilicity that dictate the regioselectivity of downstream ring-closures and the binding affinity of the final heterocyclic cores [1]. In formulation contexts, such as cyanoacrylate adhesive stabilization, substituting 2,4-dimethyl-6-nitroaniline with more electron-rich (e.g., dimethoxy) or electron-withdrawing analogs drastically alters the indicator acid strength (pK_I). This shift destroys the compound's ability to act as a precise colorimetric buffer for strong carbon-acids in anhydrous environments, leading to premature adhesive curing or color instability [2].

Precise Acid Strength Indicator (pK_I) in Non-Aqueous Formulations

In anhydrous environments such as sulfolane, 2,4-dimethyl-6-nitroaniline functions as a highly specific colorimetric acidity indicator for strong carbon-acids. Quantitative evaluation demonstrates a pK_I of 0.27, distinguishing it from both more electron-rich and electron-withdrawing analogs [1].

Evidence DimensionNon-aqueous indicator acid strength (pK_I)
Target Compound DatapK_I = 0.27
Comparator Or Baseline2,4-Dimethoxy-6-nitroaniline (pK_I = 0.87) and 4-(Methylthio)-2-nitroaniline (pK_I = -0.09)
Quantified Difference0.60 units lower than the dimethoxy analog; 0.36 units higher than the methylthio analog.
ConditionsAnhydrous sulfolane / Cyanoacrylate adhesive stabilization formulations.

Procurement of this exact compound is critical for adhesive manufacturers requiring precise buffering and color stability in moisture-sensitive cyanoacrylate monomers.

Crystalline Stability and Intermolecular Hydrogen Bonding

Unlike its liquid precursor 2,4-dimethylaniline, 2,4-dimethyl-6-nitroaniline forms a highly stable crystalline solid (mp 67–68 °C). Crystallographic data reveals near-perfect planarity of the non-hydrogen atoms (r.m.s. deviation 0.0161–0.0216 Å) and a strong intermolecular N-H...O hydrogen-bonding network[1].

Evidence DimensionPhysical state and structural planarity
Target Compound DataSolid (mp 67-68 °C) with intermolecular N-H...O bonds (2.62–3.16 Å)
Comparator Or Baseline2,4-Dimethylaniline (liquid at room temperature)
Quantified DifferencePhase transition to a stable solid driven by strong hydrogen bonding and a 2.19° dihedral angle between asymmetric units.
ConditionsX-ray crystallographic analysis of solid-state packing.

The crystalline nature of this intermediate significantly improves shelf-life, precise weighing, and handling safety in industrial scale-up compared to liquid xylidine precursors.

Bypassing Low-Yield Direct Nitration Steps

Direct nitration of 2,4-dimethylaniline is notoriously difficult, suffering from poor regioselectivity, higher costs, and bad yields. Procuring 2,4-dimethyl-6-nitroaniline directly bypasses the need for the multi-step protection-nitration-deprotection route, which requires aggressive mixed acids and yields approximately 82.5% even under optimized laboratory conditions[1].

Evidence DimensionSynthesis efficiency / Process bypass
Target Compound DataCommercially available as a >97% pure pre-nitrated building block.
Comparator Or BaselineIn-house direct nitration of 2,4-dimethylaniline (low yield, complex purification).
Quantified DifferenceEliminates a hazardous multi-step mixed-acid nitration process that typically caps at 82.5% yield even with acetanilide protection.
ConditionsIndustrial-scale electrophilic aromatic substitution.

Purchasing the pre-nitrated compound eliminates hazardous mixed-acid handling and costly purification bottlenecks in downstream dye or pharmaceutical manufacturing.

Moisture-Sensitive Adhesive Stabilization

Used as a non-aqueous acidity indicator and bleachable dye component in cyanoacrylate adhesives. Its specific pK_I (0.27) ensures precise buffer ratios and stable color transitions during curing, providing precise baseline stability unlike generic nitroanilines[1].

Sterically Hindered Benzimidazole Synthesis

Serves as a critical building block for 1,2-bis-substituted benzimidazoles. The 4,6-dimethyl substitution pattern is mandatory for target binding affinity and lipophilicity in complex heterocyclic cores, which cannot be achieved with unsubstituted 2-nitroaniline [2].

Advanced Azo Dye and Pigment Manufacturing

Utilized as a stable, crystalline diazonium precursor. The dual methyl groups enhance the solubility and colorfastness of the resulting dyes, while procuring the pre-nitrated form bypasses hazardous in-house nitration workflows[2].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1635-84-3

Wikipedia

4,6-Dimethyl-2-nitroaniline

Dates

Last modified: 08-15-2023

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